lithium 2-fluoro-2-(1,3-thiazol-5-yl)acetate
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Overview
Description
Lithium 2-fluoro-2-(1,3-thiazol-5-yl)acetate is a chemical compound with the molecular formula C5H3FNO2S and a molecular weight of 167.1 g/mol . This compound is known for its versatility and is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium 2-fluoro-2-(1,3-thiazol-5-yl)acetate typically involves the reaction of 2-fluoro-2-(1,3-thiazol-5-yl)acetic acid with lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the complete formation of the lithium salt. The reaction can be represented as follows:
2-fluoro-2-(1,3-thiazol-5-yl)acetic acid+LiOH→lithium 2-fluoro-2-(1,3-thiazol-5-yl)acetate+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product with a purity of at least 95% .
Chemical Reactions Analysis
Types of Reactions
Lithium 2-fluoro-2-(1,3-thiazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds.
Scientific Research Applications
Lithium 2-fluoro-2-(1,3-thiazol-5-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of lithium 2-fluoro-2-(1,3-thiazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Tiazofurin: An antineoplastic drug with a thiazole ring.
Uniqueness
Lithium 2-fluoro-2-(1,3-thiazol-5-yl)acetate is unique due to the presence of both lithium and fluorine atoms, which impart distinct chemical properties. The lithium ion enhances its solubility and reactivity, while the fluorine atom increases its stability and resistance to metabolic degradation .
Properties
CAS No. |
2639429-86-8 |
---|---|
Molecular Formula |
C5H3FLiNO2S |
Molecular Weight |
167.1 |
Purity |
95 |
Origin of Product |
United States |
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